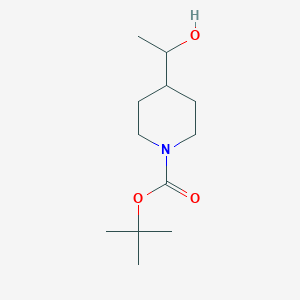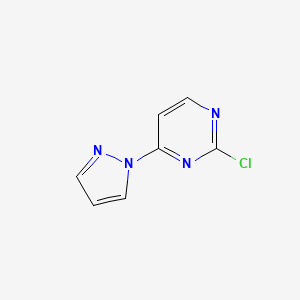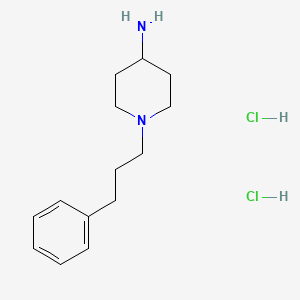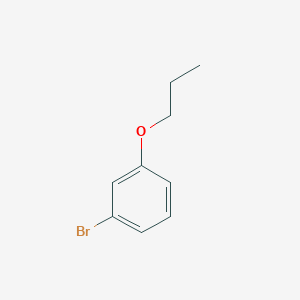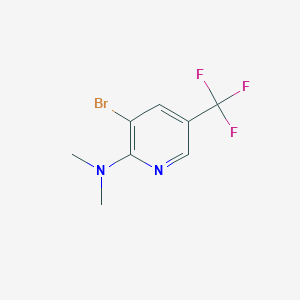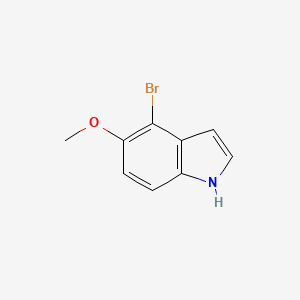
4-bromo-5-methoxy-1H-indole
概要
説明
The compound 4-bromo-5-methoxy-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. The presence of a bromine atom at the 4-position and a methoxy group at the 5-position on the indole ring system can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of different indole derivatives, as demonstrated in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Another approach involves the use of 1-hydroxyindole chemistry to develop 5H-pyrido[4, 3-b]indole derivatives, which, although not directly related to 4-bromo-5-methoxy-1H-indole, showcases the versatility of indole chemistry .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized by various spectroscopic methods and confirmed by X-ray single crystal diffraction. The analysis of the crystal structure can reveal intermolecular interactions, such as hydrogen bonds, which can influence the stability and packing of the molecules in the solid state . The molecular geometry optimizations using computational methods like DFT can provide insights into the electronic structure and properties of the molecules .
Chemical Reactions Analysis
Indole derivatives can participate in a range of chemical reactions. The presence of substituents on the indole ring can direct further functionalization, as seen in the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a core moiety of the anti-inflammatory compound Herdmanine D . The reactivity of these compounds can be further exploited to create a variety of functionalized molecules, such as amide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 4-bromo-5-methoxy-1H-indole are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the molecule's stability, reactivity, and interaction with light. For example, the photophysics of 5-methoxyindole, a related compound, shows that it does not form exciplexes and has distinct fluorescence properties compared to other indole derivatives . The thermal stability of these compounds can also be significant, with some showing good stability up to certain temperatures .
科学的研究の応用
-
Pharmaceutical Research
- Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
- They show various biologically vital properties .
- The methods of application or experimental procedures vary widely depending on the specific disorder being treated and the specific indole derivative being used .
- The outcomes of these treatments also vary widely, but there has been increasing attention in recent years due to their effectiveness .
-
Synthetic Drug Molecules
- Indole scaffold has been found in many of the important synthetic drug molecules .
- They bind with high affinity to the multiple receptors helpful in developing new useful derivatives .
- The methods of application or experimental procedures involve chemical synthesis and are highly technical .
- The outcomes of these synthetic drug molecules have shown diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
-
Treatment of Neurodegenerative Diseases
- Some studies have explored the use of 4-BMI, a similar compound to “4-bromo-5-methoxy-1H-indole”, as a potential agent for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
- The methods of application or experimental procedures involve administering the compound to patients suffering from these diseases.
- The outcomes of these treatments are still under research.
-
Pharmaceutical Research
- Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
- They show various biologically vital properties .
- The methods of application or experimental procedures vary widely depending on the specific disorder being treated and the specific indole derivative being used .
- The outcomes of these treatments also vary widely, but there has been increasing attention in recent years due to their effectiveness .
-
Synthetic Drug Molecules
- Indole scaffold has been found in many of the important synthetic drug molecules .
- They bind with high affinity to the multiple receptors helpful in developing new useful derivatives .
- The methods of application or experimental procedures involve chemical synthesis and are highly technical .
- The outcomes of these synthetic drug molecules have shown diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .
-
Treatment of Neurodegenerative Diseases
- Some studies have explored the use of 4-BMI, a similar compound to “4-bromo-5-methoxy-1H-indole”, as a potential agent for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.
- The methods of application or experimental procedures involve administering the compound to patients suffering from these diseases.
- The outcomes of these treatments are still under research.
-
Synthesis of Selected Alkaloids
- Indoles are a significant heterocyclic system in natural products and drugs .
- They play a main role in cell biology .
- The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention .
- The methods of synthesis have attracted the attention of the chemical community .
- The outcomes of these syntheses are still under research .
-
Treatment of High Blood Pressure and Mental Disorders
- Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
- The methods of application or experimental procedures involve administering the compound to patients suffering from these diseases .
- The outcomes of these treatments are still under research .
-
Treatment of Various Kinds of Cancer
- Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
- The methods of application or experimental procedures involve administering the compound to patients suffering from these diseases .
- The outcomes of these treatments are still under research .
Safety And Hazards
4-bromo-5-methoxy-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
将来の方向性
Research on 4-bromo-5-methoxy-1H-indole is still ongoing, and new findings are emerging, which may lead to the development of new drugs, pesticides, and materials in the future. The intermediate products involved in the synthesis of 4-bromo-5-methoxy-1H-indole are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
特性
IUPAC Name |
4-bromo-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVUEYKYLKRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methoxy-1H-indole | |
CAS RN |
90858-86-9 | |
| Record name | 4-BROMO-5-METHOXY-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)

